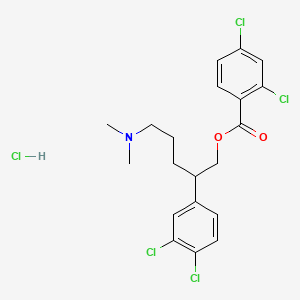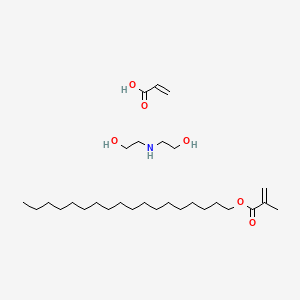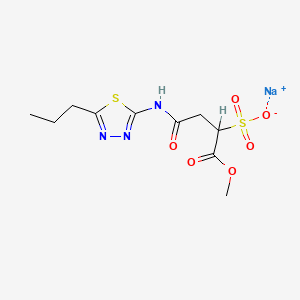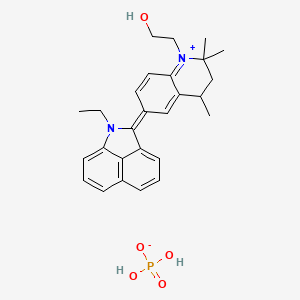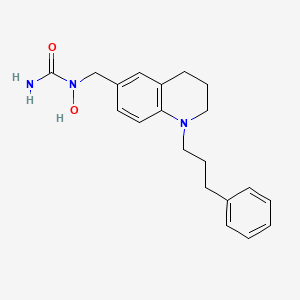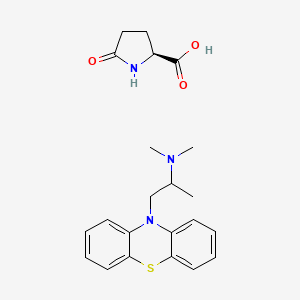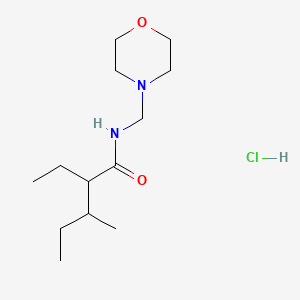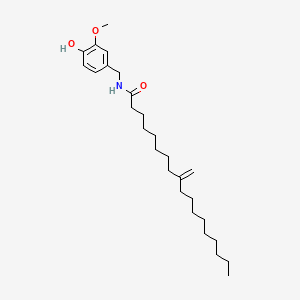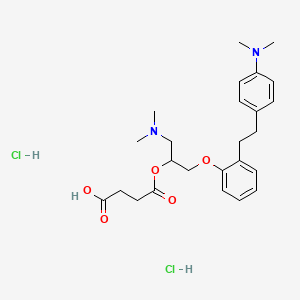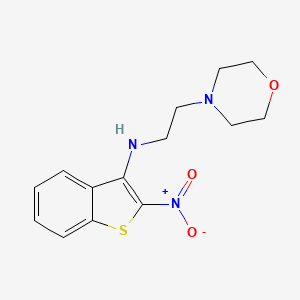
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and benzo(b)thiophene, which are both significant in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves several steps. Typically, the process starts with the nitration of benzo(b)thiophene to introduce the nitro group. This is followed by the reaction with morpholineethanamine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles for substitution reactions .
Scientific Research Applications
4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-Morpholineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- include:
N-(5-Chloro-2-nitrobenzo(b)thien-3-yl)-4-morpholineethanamine: This compound has a chloro group instead of a hydrogen atom at the 5-position of the benzo(b)thiophene ring.
4-Morpholineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-: Another derivative with similar properties but different substituents.
Properties
CAS No. |
128554-89-2 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H17N3O3S/c18-17(19)14-13(11-3-1-2-4-12(11)21-14)15-5-6-16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
InChI Key |
WETXLLLKYIAKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




